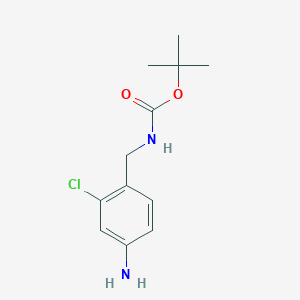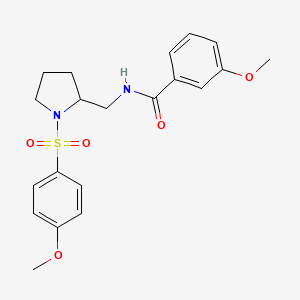
N-Boc-4-amino-2-chlorobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-4-amino-2-chlorobenzylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-amino-2-chlorobenzylamine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group is a popular protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions.
Mécanisme D'action
Target of Action
It is known that this compound is often used in organic synthesis as an amine protecting group . The Boc group (tert-butyl carbamate) is used to protect the amine group during reactions, preventing unwanted side reactions .
Mode of Action
The mode of action of N-Boc-4-amino-2-chlorobenzylamine involves its role as a protecting group for amines in organic synthesis . The Boc group shields the amine from reacting, allowing for selective reactions to occur elsewhere on the molecule . Once the desired reactions have taken place, the Boc group can be removed, revealing the amine group for further reactions .
Biochemical Pathways
As a protecting group in organic synthesis, it plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The result of this compound’s action is the successful synthesis of complex organic molecules with the amine group protected during reactions . This allows for selective reactions to occur elsewhere on the molecule, leading to the creation of the desired final product .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the protection and deprotection of the amine group, and thus the overall yield of the synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-4-amino-2-chlorobenzylamine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 4-amino-2-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound, which can be purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-amino-2-chlorobenzylamine undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Amidation: Carboxylic acids, acid chlorides, and coupling agents like carbodiimides.
Major Products
Deprotection: 4-amino-2-chlorobenzylamine.
Substitution: Various substituted benzylamines.
Amidation: Benzylamides.
Applications De Recherche Scientifique
N-Boc-4-amino-2-chlorobenzylamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of drug candidates and biologically active compounds.
Industry: In the production of fine chemicals and specialty materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-amino-2-chlorophenylamine: Similar structure but with a phenyl group instead of a benzyl group.
N-Boc-4-amino-2-chlorobenzamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
N-Boc-4-amino-2-chlorobenzylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of both a Boc-protected amino group and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .
Propriétés
IUPAC Name |
tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADADMZZLUECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400720-72-1 |
Source


|
| Record name | tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)


![(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2829587.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2829592.png)
![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)


![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)
